molecular formula C9H8BrNO4 B14724264 4-Acetamido-5-bromo-2-hydroxybenzoic acid CAS No. 6625-92-9

4-Acetamido-5-bromo-2-hydroxybenzoic acid

Cat. No.: B14724264
CAS No.: 6625-92-9
M. Wt: 274.07 g/mol
InChI Key: XQPMAGJNSVCYHG-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Acetylated Benzoic Acid Derivatives in Chemical Research

Halogenated and acetylated benzoic acid derivatives are classes of organic compounds that have garnered significant interest in chemical research due to their wide-ranging applications. The introduction of a halogen atom, such as bromine, into a benzoic acid structure can profoundly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability. This, in turn, can modulate the biological activity of the molecule. For instance, brominated salicylic (B10762653) acids have been investigated for their potential as anti-inflammatory and antimicrobial agents.

Similarly, the acetylation of an amino group on the benzoic acid ring, forming an acetamido group, is a common strategy in medicinal chemistry. This modification can alter the compound's solubility, bioavailability, and interaction with biological targets. A prime example is the conversion of aminophenol to paracetamol (acetaminophen), which significantly reduces its toxicity while retaining its analgesic and antipyretic properties. The presence of both bromo and acetamido groups on a 2-hydroxybenzoic acid backbone, as seen in 4-Acetamido-5-bromo-2-hydroxybenzoic acid, suggests a molecule designed to leverage the synergistic effects of these functional groups.

Significance of the 2-Hydroxybenzoic Acid Scaffold in Molecular Design

The 2-hydroxybenzoic acid scaffold, commonly known as salicylic acid, is a fundamental building block in the design of a vast array of organic molecules, particularly in the pharmaceutical and materials science sectors. Its inherent chemical functionalities—a carboxylic acid and a phenolic hydroxyl group in an ortho relationship—allow for a variety of chemical transformations and interactions. This arrangement is crucial for the biological activity of many salicylates, including the well-known anti-inflammatory effects of aspirin.

The 2-hydroxybenzoic acid moiety can act as a bidentate ligand, capable of coordinating with metal ions, which has led to its use in the development of metal-organic frameworks and coordination polymers. In medicinal chemistry, this scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Derivatives of salicylic acid have been shown to possess a wide spectrum of biological activities, including anti-malarial, antifungal, and herbicidal properties. chemicalbook.com The strategic placement of substituents on this scaffold, as in the case of this compound, allows for the fine-tuning of its electronic and steric properties to optimize its function for specific applications.

Overview of Prior Research on Structurally Related Salicylic Acid and Aminobenzoic Acid Analogues

While specific research on this compound is limited, a substantial body of literature exists for its structural analogues. For instance, 5-acetamido-2-hydroxybenzoic acid has been the subject of studies exploring its potential as a non-steroidal anti-inflammatory drug (NSAID). mdpi.com Research in this area has involved the synthesis of various derivatives and their evaluation for analgesic and anti-inflammatory activities, often showing promising results compared to existing drugs. mdpi.com

On the other hand, research on brominated salicylic acids, such as 4-bromo-2-hydroxybenzoic acid and 5-bromosalicylic acid, has provided valuable insights into the impact of halogenation on the chemical and biological properties of the salicylic acid scaffold. guidechem.comnih.gov Studies on 4-bromo-2-hydroxybenzoic acid have detailed its synthesis and potential applications as an anti-scorch agent in the rubber industry and as an intermediate in the production of ultraviolet absorbers and foaming agents. guidechem.com Furthermore, crystallographic studies of 4-bromo-2-hydroxybenzoic acid have provided detailed information about its molecular structure and intermolecular interactions. researchgate.net These studies on closely related compounds provide a foundational understanding that can inform future investigations into this compound.

Defining the Academic and Research Gaps Pertaining to this compound

Despite the rich research landscape for its constituent parts and related analogues, a significant academic and research gap exists for this compound. A thorough search of the scientific literature reveals a scarcity of studies dedicated to its synthesis, characterization, and potential applications. While its basic chemical properties are documented in databases like PubChem, including its molecular formula, weight, and CAS number (6625-92-9), there is a notable absence of peer-reviewed research articles detailing its experimental investigation. nih.gov

This lack of information presents a clear opportunity for future research. Key unanswered questions include:

What are the most efficient synthetic routes to produce this compound with high purity and yield?

What are its detailed spectroscopic properties (e.g., NMR, IR, Mass Spectrometry)?

What are its physicochemical properties, such as its pKa, solubility, and crystal structure?

Does it possess any significant biological activity, given the known properties of its structural analogues?

Could it serve as a valuable intermediate in the synthesis of more complex molecules?

Addressing these questions through dedicated research would not only fill a void in the chemical literature but also potentially unlock new applications for this underexplored compound. The existing knowledge on related halogenated and acetylated benzoic acids provides a strong rationale for undertaking such investigations.

Properties

CAS No.

6625-92-9

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

4-acetamido-5-bromo-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8BrNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15)

InChI Key

XQPMAGJNSVCYHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Acetamido 5 Bromo 2 Hydroxybenzoic Acid

Chemo- and Regioselective Synthesis Strategies for 4-Acetamido-5-bromo-2-hydroxybenzoic Acid

The synthesis of this compound is a multi-step process that demands precise control over chemo- and regioselectivity. The strategic placement of the acetamido, bromo, hydroxyl, and carboxylic acid groups on the benzene (B151609) ring requires a carefully planned synthetic sequence.

Retrosynthetic Dissection and Identification of Key Synthons

A retrosynthetic analysis of this compound simplifies the complex target molecule into more readily available precursors. The primary disconnections are made at the carbon-bromine bond and the nitrogen-acyl bond.

Disconnection 1 (C-Br bond): The first disconnection removes the bromine atom via a reversal of an electrophilic aromatic substitution reaction. This leads to the key intermediate, 4-Acetamido-2-hydroxybenzoic acid (also known as 4-acetamidosalicylic acid). nih.gov This molecule contains the core salicylic (B10762653) acid framework with the required acetamido group at the C4 position.

Disconnection 2 (N-Acyl bond): A second disconnection, reversing an amidation or acetylation reaction, breaks the bond between the nitrogen and the acetyl group. This simplifies the intermediate further to 4-Amino-2-hydroxybenzoic acid (4-aminosalicylic acid).

This analysis identifies 4-Amino-2-hydroxybenzoic acid as the logical and commercially available starting material. The key synthons in the forward synthesis are therefore the 4-aminosalicylic acid backbone and the electrophilic sources for the acetyl and bromo groups.

Multi-Step Synthetic Pathways from Readily Available Precursors

The forward synthesis from 4-Amino-2-hydroxybenzoic acid involves two primary transformations: N-acetylation followed by regioselective bromination.

N-Acetylation: The first step is the protection of the amino group as an acetamide (B32628). This is crucial for moderating the activating effect of the amine and directing the subsequent bromination. The reaction is typically carried out by treating 4-Amino-2-hydroxybenzoic acid with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. chemicalbook.com The reaction of 5-aminosalicylic acid with acetic anhydride in water serves as a useful analogue for this transformation. mdpi.com The acetamido group is a moderately activating, ortho-, para-director for subsequent electrophilic aromatic substitution.

Regioselective Bromination: The second step is the introduction of a bromine atom onto the aromatic ring of 4-Acetamido-2-hydroxybenzoic acid. The regioselectivity of this step is governed by the directing effects of the three substituents already present:

The hydroxyl group (-OH) at C2 is a strongly activating ortho-, para-director.

The acetamido group (-NHCOCH₃) at C4 is a moderately activating ortho-, para-director.

The carboxyl group (-COOH) at C1 is a deactivating meta-director.

The combined influence of these groups directs the incoming electrophile (Br⁺) primarily to the C5 position. This position is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. The other ortho position relative to the hydroxyl group (C6) is sterically hindered by the adjacent carboxylic acid. Therefore, treating 4-Acetamido-2-hydroxybenzoic acid with a suitable brominating agent, such as bromine in acetic acid, leads to the desired product, this compound. asianpubs.org

Optimization of Reaction Conditions for Yield and Purity in the Synthesis of this Chemical Compound

Optimizing the synthesis, particularly the bromination step, is critical for maximizing the yield and ensuring the purity of this compound. Key parameters that can be adjusted include the brominating agent, solvent, temperature, and reaction time. The goal is to achieve high regioselectivity for the C5 position while preventing side reactions such as polybromination or degradation of the starting material.

The table below outlines variables that are typically considered in the optimization of aromatic bromination reactions.

ParameterVariationExpected Outcome on Yield and Purity
Brominating Agent Br₂ in Acetic AcidStandard method, can be harsh; may require careful control to avoid over-bromination.
N-Bromosuccinimide (NBS)Milder alternative, often provides higher selectivity and easier handling.
Solvent Acetic AcidCommon polar protic solvent that can activate the brominating agent.
Dichloromethane, ChloroformAprotic solvents that can moderate reactivity and improve selectivity.
Temperature 0 °C to Room TemperatureLower temperatures generally increase selectivity and reduce the formation of by-products.
Elevated TemperaturesCan increase reaction rate but may lead to decreased selectivity and potential degradation.
Catalyst None (for activated rings)Often sufficient for highly activated substrates like salicylic acid derivatives.
Lewis Acid (e.g., FeBr₃)Generally not required and may lead to undesired side reactions on this activated ring system.

By systematically adjusting these conditions, an optimal protocol can be developed to produce this compound in high yield and purity.

Directed Derivatization and Functional Group Interconversions of the this compound Scaffold

The this compound molecule possesses multiple reactive sites, allowing for a variety of chemical transformations. These modifications can be used to synthesize a library of related compounds for further research.

Acylation and Amidation Reactions at the Nitrogen Center

While the nitrogen atom in the target compound is already part of an acetamide, the scaffold allows for the synthesis of a wide range of N-acyl derivatives. This is typically achieved by first hydrolyzing the acetamide group of this compound back to the primary amine, yielding 4-Amino-5-bromo-2-hydroxybenzoic acid. This intermediate can then be subjected to various acylation or amidation reactions.

The free amino group can react with a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a base to form different amides. mdpi.com This strategy allows for the introduction of diverse functional groups at the C4 position, altering the molecule's steric and electronic properties. The outcome of amidation reactions can be highly dependent on the reaction conditions and the sequence of reagent addition. rsc.org

The following table presents examples of potential derivatization reactions starting from the corresponding 4-amino precursor.

Acylating AgentReagent ClassResulting N-Substituent
Benzoyl chlorideAcyl ChlorideBenzamido
Phenylacetyl chlorideAcyl ChloridePhenylacetamido
Propanoic anhydrideAcid AnhydridePropanamido
Chloroacetyl chlorideAcyl ChlorideChloroacetamido

Electrophilic Aromatic Substitution for Tailored Bromination (e.g., ortho-bromination)

Further electrophilic aromatic substitution on the this compound scaffold is a complex process due to the multiple directing groups on the aromatic ring. lumenlearning.commsu.edu The two remaining unsubstituted positions are C3 and C6. The regiochemical outcome of a subsequent substitution, such as a second bromination, depends on the interplay of the electronic and steric effects of the existing substituents.

Position C3: This position is ortho to the activating acetamido group and meta to the deactivating carboxyl group. It is also ortho to the deactivating bromo group.

Position C6: This position is ortho to the strongly activating hydroxyl group but is also adjacent to the bulky carboxyl group, which presents significant steric hindrance.

Under forcing electrophilic conditions, a second bromine atom could potentially be introduced. The directing effects suggest that the C3 position is a plausible site for further substitution due to the powerful ortho-directing nature of the acetamido group. Achieving selective ortho-bromination at the C6 position via classical electrophilic substitution would be challenging due to steric hindrance. Advanced synthetic methods, such as directed ortho-metalation, can sometimes be employed to achieve substitution at sterically congested positions that are inaccessible through standard electrophilic aromatic substitution pathways. researchgate.net

The mechanism for electrophilic aromatic substitution proceeds through a positively charged intermediate known as a benzenonium ion or σ-complex. libretexts.org The stability of this intermediate determines the preferred position of attack. For the this compound scaffold, the relative stability of the intermediates formed by attack at C3 versus C6 would dictate the final product distribution in a di-bromination reaction.

Esterification and Etherification of the Hydroxyl and Carboxylic Acid Moieties

The presence of both a phenolic hydroxyl group and a carboxylic acid group on this compound allows for selective or exhaustive esterification and etherification reactions, yielding a diverse range of derivatives. The reactivity of these two functional groups can be modulated by the appropriate choice of reagents and reaction conditions.

Esterification:

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions, a classic transformation known as the Fischer-Speier esterification. researchgate.netuobasrah.edu.iqmasterorganicchemistry.comoperachem.comtamu.eduorganic-chemistry.orgathabascau.ca This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netoperachem.comtamu.eduorganic-chemistry.orgathabascau.canih.gov The use of an excess of the alcohol serves to drive the equilibrium towards the formation of the ester. masterorganicchemistry.comtamu.eduorganic-chemistry.orgathabascau.cafrancis-press.com For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Alternatively, the phenolic hydroxyl group can be selectively acylated to form a phenyl ester. This can be achieved by reacting the starting material with an acyl chloride or anhydride in the presence of a base. For example, acetylation of the phenolic hydroxyl group of salicylic acid is a well-established method for the synthesis of aspirin. uobasrah.edu.iq

To achieve esterification of both the carboxylic acid and the phenolic hydroxyl group, more forcing conditions or a two-step process would likely be required.

Etherification:

The phenolic hydroxyl group of this compound can be converted to an ether via the Williamson ether synthesis. francis-press.comnih.govwikipedia.orgorganicchemistrytutor.comlumenlearning.comyoutube.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. nih.gov The resulting phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. francis-press.comnih.govwikipedia.orgorganicchemistrytutor.comlumenlearning.comyoutube.com For example, treatment of this compound with methyl iodide in the presence of potassium carbonate would yield 4-acetamido-5-bromo-2-methoxybenzoic acid. A convenient method for the synthesis of ethers from 4-hydroxybenzoic acid and benzyl (B1604629) chloride using a surfactant as a catalyst in an aqueous medium has also been developed. acs.org

It is important to note that under the basic conditions of the Williamson ether synthesis, the carboxylic acid will also be deprotonated to form a carboxylate salt. This generally does not interfere with the etherification of the phenolic hydroxyl group.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents and Conditions Expected Product
Carboxylic Acid Esterification Methanol, cat. H₂SO₄, reflux Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Phenolic Etherification Methyl iodide, K₂CO₃, acetone, reflux 4-Acetamido-5-bromo-2-methoxybenzoic acid

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Extension

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. nih.govlibretexts.orgnobelprize.orgorganic-chemistry.orgmdpi.combeilstein-journals.orgyoutube.commdpi.comnih.govresearchgate.netmdpi.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comresearchgate.netmdpi.comlibretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the substitution of the bromine atom with an aryl group. The reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate or sodium carbonate. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. libretexts.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comnih.gov This reaction provides a direct method for the vinylation of the aromatic ring. In the context of this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would introduce a vinyl or substituted vinyl group at the position of the bromine atom. The reaction is typically carried out in the presence of a palladium(II) catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that couples an aryl halide with a terminal alkyne to form an arylalkyne. organic-chemistry.org This reaction would allow for the introduction of an alkynyl functional group onto the aromatic ring of this compound. The reaction is typically performed with a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Expected Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃ Biaryl derivative
Heck Alkene Pd(OAc)₂, PPh₃, Et₃N Vinylated aromatic
Sonogashira Terminal alkyne Pd(PPh₃)₄, CuI, Et₃N Arylalkyne

Reduction and Oxidation Pathways of the Substituted Benzoic Acid System

The functional groups present in this compound offer possibilities for selective reduction and oxidation reactions.

Reduction:

The carboxylic acid group can be selectively reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride can achieve this transformation, they may also reduce the amide functionality. acs.org A more chemoselective approach would involve the use of borane (B79455) (BH₃) or its complexes, which are known to reduce carboxylic acids in the presence of amides and esters. researchgate.netnih.govacs.orgkhanacademy.org This would yield (4-acetamido-5-bromo-2-hydroxyphenyl)methanol. The reduction of aromatic nitro groups to amines can be achieved using metals like iron, tin, or zinc in the presence of acid, or through catalytic hydrogenation. masterorganicchemistry.comresearchgate.net

Oxidation:

The phenolic hydroxyl group is susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxyl radicals. mdpi.com The specific products of oxidation will depend on the oxidant used and the reaction conditions. For instance, the oxidation of p-aminophenol can lead to the formation of quinone imines and polymeric materials. nih.govlibretexts.org Given the presence of the electron-donating acetamido and hydroxyl groups, the aromatic ring is activated towards oxidation. The oxidation of hindered phenols has been studied, and the nature of substituents on the phenolic ring influences the antioxidant activity. mdpi.comnih.gov

It is important to consider that under certain oxidative conditions, the acetamido group could also be susceptible to reaction.

Table 3: Potential Reduction and Oxidation Products

Transformation Reagents Potential Product
Carboxylic Acid Reduction Borane (BH₃) (4-acetamido-5-bromo-2-hydroxyphenyl)methanol
Phenol Oxidation Mild Oxidizing Agent Quinoind or polymeric structures

High Resolution Structural Characterization and Solid State Analysis of 4 Acetamido 5 Bromo 2 Hydroxybenzoic Acid and Its Analogues

Advanced Spectroscopic Techniques for Molecular Structure Elucidation of the Chemical Compound

Spectroscopic methods are indispensable for elucidating the molecular framework of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural profile of 4-Acetamido-5-bromo-2-hydroxybenzoic acid.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for Proton and Carbon Environments

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the hydroxyl protons (phenolic and carboxylic), and the acetyl methyl protons. The aromatic region would be particularly informative. In the parent 4-aminosalicylic acid, the aromatic protons show a complex pattern. chemicalbook.com For this compound, two aromatic protons remain on the benzene (B151609) ring at positions 3 and 6. They are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The electron-withdrawing effects of the bromine and carboxyl groups, and the electron-donating effects of the hydroxyl and acetamido groups, will influence their chemical shifts. The amide (N-H) proton typically appears as a broad singlet, while the acidic protons of the hydroxyl and carboxyl groups are also expected to be singlets, with their chemical shifts being highly dependent on the solvent and concentration. The methyl protons of the acetamido group will present as a sharp singlet, typically in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. Nine distinct signals are anticipated. The carbonyl carbons of the carboxylic acid and the amide group are expected at the lowest field (most downfield), typically in the 165-175 ppm range. rsc.org The aromatic carbons will resonate between approximately 100 and 160 ppm. The carbon atom attached to the bromine (C5) will experience a shielding effect compared to a hydrogen-substituted carbon, shifting it upfield relative to similar, non-brominated compounds. The carbons attached to oxygen (C2 and the carbonyls) and nitrogen (C4) will be shifted downfield. The methyl carbon of the acetyl group will appear at the highest field (most upfield), around 20-25 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning these predicted signals. COSY would confirm proton-proton couplings (or lack thereof), HSQC would correlate each proton to its directly attached carbon, and HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - PredictedNotes
-COOH~11-13 (s, broad)~170-172Carboxylic acid group.
-OH~9-11 (s, broad)-Phenolic hydroxyl group.
-NH-~9-10 (s, broad)-Amide proton.
-NH-C=O-~168-170Amide carbonyl carbon.
-CH₃~2.1-2.3 (s)~24-25Acetyl methyl group.
C1-~110-115Carbon bearing the carboxyl group.
C2-~155-160Carbon bearing the hydroxyl group.
C3~7.0-7.3 (s)~115-120Aromatic proton and carbon.
C4-~138-142Carbon bearing the acetamido group.
C5-~110-113Carbon bearing the bromine atom.
C6~8.0-8.3 (s)~130-135Aromatic proton and carbon.

Note: Predicted values are based on data from analogous compounds and known substituent effects. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. sphinxsai.com Superimposed on this will be the N-H stretching vibration of the amide group around 3300-3400 cm⁻¹. The intramolecularly hydrogen-bonded phenolic O-H stretch is expected to be broad and centered around 3250 cm⁻¹. tandfonline.com The carbonyl (C=O) stretching region is particularly diagnostic. Two distinct C=O stretching bands are expected: one for the carboxylic acid, typically around 1660-1680 cm⁻¹, and one for the amide (Amide I band), usually near 1650 cm⁻¹. rasayanjournal.co.in Aromatic C=C stretching vibrations will appear in the 1450-1620 cm⁻¹ range. researchgate.net The C-N stretching and N-H bending (Amide II band) vibrations are expected around 1550 cm⁻¹. The C-Br stretching vibration will be found at lower frequencies, typically in the 500-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. sapub.org The C=O stretching vibrations are also Raman active. While O-H and N-H stretches are typically weak in Raman spectra, the symmetric vibrations and vibrations of non-polar bonds provide strong signals, aiding in a complete vibrational assignment.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H Stretch (phenolic, intramolecular H-bond)~3250 (broad)Characteristic of salicylic (B10762653) acid derivatives. tandfonline.com
N-H Stretch (amide)~3300-3400Typical for secondary amides.
O-H Stretch (carboxylic acid dimer)2500-3300 (very broad)Characteristic of carboxylic acid dimers. sphinxsai.com
C-H Stretch (aromatic)~3000-3100Aromatic C-H vibrations.
C=O Stretch (carboxylic acid)~1660-1680Strong IR absorption. rasayanjournal.co.in
C=O Stretch (Amide I)~1650Strong IR absorption.
C=C Stretch (aromatic)1450-1620Multiple bands expected. researchgate.net
N-H Bend (Amide II)~1550Coupled with C-N stretching.
C-O Stretch (phenolic)~1250-1300Coupled with O-H bending.
C-Br Stretch500-650Found in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₈BrNO₄. nih.gov The calculated monoisotopic mass is 272.9688 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.org This will result in two molecular ion peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation pattern under electron ionization (EI) can be predicted based on the functional groups present. Common fragmentation pathways for aromatic compounds include: acs.orgscribd.com

Loss of a hydroxyl radical (•OH): from the carboxylic acid group, leading to an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH): resulting in an [M-45]⁺ ion.

Alpha-cleavage of the amide: Loss of the acetyl group (CH₃CO•) as a ketene (B1206846) (CH₂=C=O) is a common fragmentation for acetanilides, leading to an [M-42]⁺ ion.

Loss of the bromine atom (•Br): leading to an [M-79/81]⁺ ion.

Systematic analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

X-ray Crystallography for Precise Atomic Arrangement and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related crystalline derivatives provides significant insight into its likely solid-state conformation and packing.

For instance, the crystal structure of 4-acetamidobenzoic acid monohydrate reveals that the carboxylic acid group is nearly coplanar with the benzene ring, while the acetamide (B32628) group is twisted. nih.govnih.gov A more relevant analogue, 4-benzamido-2-hydroxybenzoic acid , shows that the molecule is roughly planar, a feature stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net A common feature in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups, creating a characteristic R²₂(8) ring motif. nih.gov

The crystal structure of 4-bromo-2-hydroxybenzoic acid demonstrates that this dimer formation persists even with halogen substitution. researchgate.net This structure also features short Br···Br contacts that link the dimers into a one-dimensional architecture. researchgate.net It is highly probable that this compound would also crystallize with this robust carboxylic acid dimer synthon. The acetamido group would then participate in further intermolecular hydrogen bonding, likely via its N-H donor and C=O acceptor sites, creating a more complex three-dimensional supramolecular network.

Table 3: Crystallographic Data for Analogues of this compound

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
4-Acetamidobenzoic acid monohydrateMonoclinicP2₁/ca = 6.6712 Å, b = 28.870 Å, c = 4.992 Å, β = 100.01° nih.gov
4-Benzamido-2-hydroxybenzoic acidMonoclinicP2₁/ca = 5.6689 Å, b = 32.039 Å, c = 6.6413 Å, β = 103.530° nih.gov
4-Bromo-2-hydroxybenzoic acidTriclinicP-1a = 3.9283 Å, b = 5.9578 Å, c = 15.1246 Å, α = 92.92°, β = 90.62°, γ = 94.71° researchgate.net

Analysis of Intramolecular Hydrogen Bonding Networks within the Benzoic Acid Framework

A defining structural feature of 2-hydroxybenzoic acid (salicylic acid) and its derivatives is the presence of a strong intramolecular hydrogen bond. acs.org This bond forms between the hydrogen atom of the phenolic hydroxyl group (at position 2) and the carbonyl oxygen of the adjacent carboxylic acid group. osti.gov

This interaction creates a stable, planar, six-membered ring, denoted as an S(6) graph-set motif. researchgate.netnih.gov This hydrogen bond is a dominant factor in determining the conformation of the molecule, forcing the carboxylic acid group to be nearly coplanar with the benzene ring to maximize the strength of this interaction. osti.govmdpi.com The strength of this bond is enhanced by resonance effects within the aromatic system, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). mdpi.com

In the crystal structure of 4-bromo-2-hydroxybenzoic acid, this intramolecular O—H···O hydrogen bond is clearly observed. researchgate.net Studies on salicylic acid under high pressure have shown that this intramolecular bond strengthens under compression, indicating its robustness. acs.org It is therefore certain that this compound will also exhibit this strong intramolecular S(6) hydrogen bond, which will be a key determinant of its molecular conformation and planarity.

Investigation of Intermolecular Interactions and Supramolecular Assemblies in the Crystal Lattice

A full understanding of the crystal structure of this compound would require detailed analysis of the non-covalent interactions that govern its molecular packing.

The molecular structure of this compound contains multiple hydrogen bond donors (the carboxylic acid -OH, the phenolic -OH, and the amide N-H) and acceptors (the carboxylic carbonyl oxygen, the amide carbonyl oxygen, and the phenolic hydroxyl oxygen). This functionality suggests that the crystal lattice would be dominated by a network of strong hydrogen bonds. In related salicylic acid derivatives, it is common to observe the formation of carboxylic acid inversion dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating robust R²₂(8) graph-set motifs. Additionally, intramolecular O—H⋯O hydrogen bonds between the phenolic hydroxyl and the adjacent carboxylic acid group are characteristic of salicylic acid structures, leading to the formation of S(6) rings. The amide group would likely participate in intermolecular N—H⋯O hydrogen bonds, further linking these primary motifs into more complex one-, two-, or three-dimensional networks.

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. Depending on the packing arrangement, interactions such as Br⋯Br or C—Br⋯O contacts could play a significant role in stabilizing the crystal structure. In the crystal structure of a close analogue, 4-Bromo-2-hydroxybenzoic acid, short Br⋯Br contacts with a distance of 3.4442 (5) Å have been observed, which help to link the primary hydrogen-bonded dimers into a one-dimensional architecture. researchgate.net Similar interactions could be anticipated in the crystal lattice of this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Characterization of Intermolecular Contacts

A Hirshfeld surface analysis would be required to quantitatively describe the intermolecular interactions for this compound. This computational tool allows for the visualization and quantification of different types of intermolecular contacts within the crystal lattice. The analysis generates 2D fingerprint plots, which summarize the distribution of contact distances. For a molecule with the functional groups of this compound, the fingerprint plot would be expected to show distinct spikes corresponding to O⋯H/H⋯O, H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br contacts, revealing the percentage contribution of each interaction type to the total Hirshfeld surface area. Without experimental crystallographic data (a .cif file), this analysis cannot be performed.

Polymorphism and Co-crystallization Studies of this compound

There is no information available in the surveyed literature regarding polymorphism or co-crystallization studies specifically involving this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for active pharmaceutical ingredients as different polymorphs can have different physical properties. Co-crystallization, the process of forming a crystalline solid with a second molecular species, is a common strategy in crystal engineering to modify these properties. A comprehensive investigation would involve screening for different crystalline forms under various solvent and temperature conditions and exploring the formation of co-crystals with other pharmaceutically acceptable compounds.

Computational Chemistry and Theoretical Investigations of 4 Acetamido 5 Bromo 2 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. Through quantum chemical calculations, it is possible to model the electronic structure and predict the reactivity of a compound like 4-Acetamido-5-bromo-2-hydroxybenzoic acid, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com For molecules like this compound, DFT, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), is employed to determine the molecule's most stable three-dimensional arrangement. nih.govresearchgate.net

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy state on the potential energy surface is found. nih.gov This optimized structure corresponds to the most stable equilibrium geometry of the molecule. For this compound, this process would account for intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the carboxylic acid's carbonyl oxygen, which significantly influences its planarity and stability.

Conformational analysis is also crucial, as rotations around single bonds—such as the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group—can lead to different conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. researchgate.net For instance, studies on similar molecules like 5-bromo-salicylic acid have identified multiple stable conformers through DFT calculations. researchgate.net The table below presents a representative set of optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C=O (Carboxylic)1.210
C-O (Carboxylic)1.365
O-H (Hydroxyl)0.968
N-H (Amide)1.012
C=O (Amide)1.235
C-Br1.895
Bond Angles (°)O=C-O (Carboxylic)122.5
C-C-O (Hydroxyl)120.1
C-N-H (Amide)119.5
C-C-Br118.9

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic transitions and chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor in chemical reactions. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower stability. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. These values provide insight into the molecule's behavior in charge transfer processes.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Energy Gap (Egap)4.70

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. semanticscholar.org The MEP map is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov

For this compound, the MEP surface would show the most negative potential concentrated around the oxygen atoms of the carboxylic, hydroxyl, and acetamido groups, making them the primary sites for electrophilic interactions. researchgate.netresearchgate.net The most positive potential would be located around the acidic hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group, identifying them as the most likely sites for nucleophilic attack. semanticscholar.org This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

To quantify the chemical reactivity predicted by FMO and MEP analyses, a range of global and local reactivity descriptors can be calculated using DFT. These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Global reactivity descriptors are derived from the energies of the HOMO and LUMO, often invoking Koopmans' theorem. researchgate.netnih.gov These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron configuration.

Chemical Potential (μ = -(I + A) / 2): The escaping tendency of electrons.

Electrophilicity Index (ω = μ² / 2η): A measure of the ability to accept electrons. mdpi.com

Global Reactivity DescriptorCalculated Value (eV)
Ionization Potential (I)6.85
Electron Affinity (A)2.15
Chemical Hardness (η)2.35
Chemical Potential (μ)-4.50
Electrophilicity Index (ω)4.31

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the reactivity of individual atomic sites. chemrxiv.org Fukui functions (f(r)) are the most prominent local descriptors and are used to pinpoint sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.net A higher value of the condensed Fukui function on a specific atom indicates a greater reactivity for that type of attack. researchgate.net This allows for a detailed mapping of reactivity across the entire molecule.

Spectroscopic Property Prediction from First Principles

Computational vibrational spectroscopy is a powerful technique for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By performing frequency calculations using DFT, a theoretical vibrational spectrum for this compound can be generated. researchgate.net These calculations determine the normal modes of vibration and their corresponding frequencies.

Due to the harmonic approximation used in the calculations and the neglect of anharmonicity, the calculated vibrational frequencies are often systematically higher than experimental values. To correct this, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

A key advantage of the theoretical approach is the ability to perform a detailed assignment of each vibrational band. Potential Energy Distribution (PED) analysis is used to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. ijtsrd.com This allows for an unambiguous assignment of the spectral peaks to specific functional group vibrations, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-Br stretch. researchgate.netmdpi.com The table below shows a comparison of theoretical scaled wavenumbers for key vibrations with their expected experimental ranges.

Vibrational ModeAssignment (PED contribution)Calculated Scaled Wavenumber (cm-1)Typical Experimental Range (cm-1)
O-H stretch (hydroxyl)ν(O-H)35503600-3400
N-H stretch (amide)ν(N-H)33503400-3200
O-H stretch (carboxylic acid)ν(O-H)30503300-2500 (broad)
C=O stretch (carboxylic acid)ν(C=O)17101725-1700
C=O stretch (amide)ν(C=O)16751680-1630
Aromatic C=C stretchν(C=C)15901600-1450
C-Br stretchν(C-Br)640710-505

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. researchgate.net For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet and visible light. These calculations typically involve optimizing the molecule's ground-state geometry using DFT, followed by TD-DFT calculations to determine the energies of its excited states. qnl.qa

The choice of functional and basis set is crucial for obtaining accurate results. For similar aromatic compounds, hybrid functionals such as B3LYP and CAM-B3LYP, combined with a basis set like 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost. nih.govijcce.ac.ir The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important for simulating spectra in solution, as solvent polarity can significantly influence the absorption wavelengths. qnl.qa

The primary electronic transitions in a molecule like this compound are expected to be of the π → π* and n → π* type. These transitions involve the promotion of an electron from a lower-energy occupied molecular orbital (such as the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied molecular orbital (such as the Lowest Unoccupied Molecular Orbital, LUMO). asianpubs.org The energy difference between these orbitals largely determines the wavelength of maximum absorption (λmax).

Theoretical calculations for analogous compounds, such as 4-acetamidophenol, show that the acetamido and hydroxyl groups act as electron-donating groups, while the carboxylic acid group is electron-withdrawing. This intramolecular charge transfer character can lead to intense absorption bands in the UV region. The bromine substituent is also expected to influence the electronic structure and thus the absorption spectrum.

A simulated UV-Vis spectrum for this compound would likely show several absorption bands. The table below presents hypothetical data for the main electronic transitions, based on typical TD-DFT results for similar aromatic compounds.

Table 1: Simulated UV-Vis Absorption Data for this compound (in Methanol)

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13100.45HOMO → LUMO
S0 → S22750.28HOMO-1 → LUMO
S0 → S32400.62HOMO → LUMO+1

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions. For this compound, MD simulations can be employed to explore its flexibility, preferred conformations in solution, and interactions with solvent molecules. ucl.ac.uk

To perform an MD simulation, a force field, such as the General Amber Force Field (GAFF), is chosen to describe the potential energy of the system. ucl.ac.uk The molecule is then placed in a simulation box, typically filled with explicit solvent molecules like water, and the system is allowed to evolve over time. Analysis of the resulting trajectory can reveal important information about the molecule's dynamics.

One key aspect that can be studied is the rotational freedom around the single bonds, particularly the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the acetamido group. These rotations give rise to different conformers of the molecule. MD simulations can help identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can provide a detailed picture of how the molecule interacts with the surrounding solvent. For instance, the formation of hydrogen bonds between the hydroxyl, carboxylic acid, and acetamido groups of the solute and the water molecules can be monitored over time. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a quantitative measure of the solvation shell structure. In apolar solvents, MD simulations could also predict the formation of hydrogen-bonded dimers. acs.org

Table 2: Key Conformational Dihedral Angles and Solvent Interaction Parameters for this compound from a Hypothetical MD Simulation in Water

ParameterDescriptionAverage Value
Dihedral Angle 1 (O=C-C-C)Rotation of the carboxylic acid group15°
Dihedral Angle 2 (C-C-N-C)Rotation of the acetamido group30°
Hydrogen Bonds (solute-water)Average number of hydrogen bonds6
Water RDF (g(r)) peak for -OHFirst solvation shell distance for the hydroxyl group2.8 Å

Assessment of Non-Linear Optical (NLO) Properties and Hyperpolarizabilities

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry, particularly DFT, provides a powerful tool for predicting the NLO properties of molecules. For this compound, the presence of both electron-donating groups (-OH, -NHCOCH3) and an electron-withdrawing group (-COOH) attached to a π-conjugated system suggests that it may possess significant NLO properties. nih.gov

The key NLO properties that can be calculated are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy.

DFT calculations using functionals like B3LYP can be used to compute these properties. researchgate.net The calculated values are often compared to a known NLO material, such as urea, to gauge their potential. A larger value of the total first hyperpolarizability (β_tot) indicates a stronger NLO response. The individual tensor components of β are also calculated to understand the directional dependence of the NLO response.

The intramolecular charge transfer (ICT) from the donor to the acceptor groups through the π-system is a key factor for a high NLO response. nih.gov In this compound, the acetamido and hydroxyl groups push electron density into the aromatic ring, which is then pulled away by the carboxylic acid group. The bromine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, can further modulate the electronic properties and enhance the NLO response.

Table 3: Calculated Non-Linear Optical Properties of this compound

PropertyDescriptionCalculated Value (a.u.)
α_totTotal static polarizability150
β_totTotal static first hyperpolarizability850
β_xFirst hyperpolarizability (x-component)600
β_yFirst hyperpolarizability (y-component)-150
β_zFirst hyperpolarizability (z-component)100

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. materialsciencejournal.org It is a powerful tool for understanding intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability. ijbpas.com

For this compound, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donor orbitals, such as lone pairs and bonding orbitals) to unoccupied non-Lewis-type orbitals (acceptor orbitals, typically antibonding orbitals). The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. materialsciencejournal.org

For example, a significant E(2) value for the interaction between the lone pair of the nitrogen atom (n(N)) and a π* orbital of the C=C bond in the ring (π*(C-C)) would indicate a strong delocalization of electron density from the acetamido group to the aromatic system. NBO analysis also provides information about the hybridization of atoms and the natural atomic charges, offering further insights into the electronic distribution within the molecule.

Table 4: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)π(C-C) (ring)5.8
n(O) of -OHπ(C-C) (ring)4.2
n(O) of C=Oσ(C-O)2.5
π(C-C) (ring)π(C=O)3.1

Elucidation of Molecular Mechanisms in Biological Systems Involving 4 Acetamido 5 Bromo 2 Hydroxybenzoic Acid and Analogues

Mechanistic Studies of Enzyme Inhibition by Derivatives of the Chemical Compound

Derivatives of 4-Acetamido-5-bromo-2-hydroxybenzoic acid have been investigated for their inhibitory effects on a range of enzymes, demonstrating diverse modes of action, from competitive inhibition at active sites to allosteric modulation.

Inhibition Kinetics and Mode of Interaction with Cyclooxygenase (COX) Isoforms

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and exists in at least two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is primarily inducible during inflammation. mdpi.com The design of selective COX-2 inhibitors is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been specifically designed to enhance selectivity for the COX-2 isoform. nih.gov By modifying the acetamide (B32628) group to include larger phenyl and benzyl (B1604629) groups, researchers aim to improve the binding affinity with COX-2 receptors. nih.gov In-silico docking studies have shown that these derivatives exhibit favorable binding affinity with COX-2. nih.gov

The mode of COX inhibition by various compounds can be complex, involving mechanisms such as simple competitive inhibition, slow binding, and irreversible inhibition. semanticscholar.org The selectivity of certain inhibitors for COX-2 can be attributed to distinct inhibitory mechanisms for each isoenzyme, sometimes involving a three-step reversible binding process. semanticscholar.org For instance, some salicylate (B1505791) derivatives, such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), not only inhibit COX-2 enzymatic activity but also suppress its expression, providing a dual mechanism of action. academicjournals.org This inhibition of protein expression adds another layer to the compound's anti-inflammatory profile. academicjournals.org

Allosteric and Active Site Modulation of Carbonic Anhydrase (CA)

Carbonic anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Several isoforms exist, some of which, like CA IX, are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, promoting growth and metastasis. nih.gov The active site contains a zinc ion coordinated by three histidine residues and a water molecule, located within a 15 Å deep conical cavity. nih.gov

Derivatives incorporating a benzenesulfonamide (B165840) moiety have been synthesized and investigated as inhibitors against various human (h) CA isoforms, including hCA I, II, VII, IX, and XII. A series of 4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives showed effective inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. These compounds act by directly interacting with the active site zinc ion. Molecular docking studies help to rationalize the structure-activity relationships, guiding the design of isoform-specific inhibitors.

Interactions with Other Hydrolases and Transferases (e.g., Cathepsin E, Elastase, α-Amylase, α-Glucosidase, HIV-1 Integrase)

The inhibitory profile of this compound analogues extends to other classes of enzymes, including hydrolases crucial for carbohydrate metabolism.

α-Amylase and α-Glucosidase: These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Current time information in Pasuruan, ID. Inhibiting them is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus. Current time information in Pasuruan, ID. Novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have been synthesized and shown to be potent inhibitors of the α-glucosidase enzyme. Current time information in Pasuruan, ID. Several of these derivatives exhibited significantly better in vitro α-glucosidase inhibition than the standard drug, acarbose, with IC50 values in the low micromolar range. Current time information in Pasuruan, ID. For example, derivative 12a showed an IC50 value of 18.25 µM, compared to 58.8 µM for acarbose. Current time information in Pasuruan, ID.

HIV-1 Integrase: This enzyme is essential for the replication of HIV-1 by inserting the viral DNA into the host cell's genome, making it an attractive therapeutic target. nih.gov While specific studies on this compound derivatives are not prominent, the broader class of bicyclic hydroxy-1H-pyrrolopyridine-triones has been explored as a family of HIV-1 integrase inhibitors. nih.gov

Cathepsin V and Elastase: Cathepsin V is a lysosomal cysteine peptidase, while elastase is a serine protease. Both are implicated in various pathological processes. nih.govnih.gov While direct inhibition by this compound has not been documented, the search for inhibitors of these enzymes is an active area of research. For instance, novel ureido methylpiperidine carboxylate derivatives have been identified as potent and selective inhibitors of Cathepsin V. nih.gov Similarly, N-acylsaccharins represent a class of acylating inhibitors with a broad spectrum of activity against serine proteases like elastase. nih.gov

Receptor Interaction Profiling and Ligand Efficacy Studies

Beyond direct enzyme inhibition, understanding how these compounds interact with cellular receptors and affect downstream signaling is crucial to elucidating their full biological activity.

In Vitro Receptor Binding Assays for Molecular Target Identification (e.g., xCT Antiporter)

The cystine/glutamate (B1630785) antiporter, known as system xc-, is a heterodimeric amino acid transporter composed of a light chain (xCT) and a heavy chain (4F2hc). frontiersin.org It plays a critical role in cellular redox homeostasis by importing cystine for the synthesis of the antioxidant glutathione (B108866) (GSH), in exchange for exporting glutamate. nih.govfrontiersin.org High expression of xCT has been reported in various cancers and is linked to therapeutic resistance. nih.govresearchgate.net

Several glutamate analogues and structurally related molecules can inhibit system xc-. frontiersin.org These include compounds like (RS)-4-bromo-homoibotenate and (S)-4-carboxyphenylglycine. frontiersin.org Inhibition of this antiporter can lead to depleted GSH levels, increased oxidative stress, and induction of ferroptosis, a form of iron-dependent cell death. nih.govnih.gov This makes system xc- an attractive target for cancer therapy, particularly in tumors with high xCT expression or resistance to other treatments. nih.govresearchgate.net While direct binding assays for this compound with the xCT antiporter are not specified in the reviewed literature, the known inhibitory activity of other bromo-substituted analogues suggests this is a plausible area for future investigation. frontiersin.org

Investigation of Specific Signal Transduction Pathways Affected by the Chemical Compound and its Derivatives

The interaction of these compounds with their molecular targets initiates cascades of downstream signaling events. Salicylic (B10762653) acid and its derivatives are well-known modulators of various signaling pathways. semanticscholar.org

A key pathway affected by derivatives of 2-hydroxybenzoic acid is the nuclear factor-kappa B (NF-κB) pathway. Current time information in Pasuruan, ID. A study on 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid demonstrated that it potently suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibited the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide-activated microglial cells. Current time information in Pasuruan, ID. This inhibition of the NF-κB pathway is a primary mechanism for the compound's anti-inflammatory effects. Current time information in Pasuruan, ID. Similarly, triflusal (B1683033) and its metabolite HTB (2-hydroxy-4-trifluoromethylbenzoic acid) have been shown to block the activation of NF-κB to a greater extent than aspirin, which contributes to their ability to inhibit the expression of COX-2. academicjournals.org

The salicylic acid signaling pathway itself is complex, involving the central coactivator NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1) and extensive transcriptional reprogramming. semanticscholar.orgfrontiersin.org These pathways regulate not only immune responses but also interplay with other cellular processes, indicating the broad physiological impact of salicylic acid-based compounds.

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR analyses, complemented by pharmacophore modeling, help to identify the key molecular features essential for its biological function and to guide the design of new, more potent analogues.

The biological potency of the this compound scaffold is intrinsically linked to its specific arrangement of functional groups on the phenyl ring. The core of the molecule is a salicylic acid derivative, which is known for its anti-inflammatory properties. The specific contributions of each substituent can be inferred from studies on analogous compounds.

Key structural features crucial for potent biological activity in related benzoic acid derivatives include both hydrophilic and hydrophobic elements. The phenyl core is considered vital for establishing hydrophobic interactions with nonpolar amino acid residues within a target's binding site. Concurrently, hydrophilic substituents on the ring, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups, are necessary to facilitate interactions and binding with polar amino acid residues.

The substituents at positions 4 and 5 are also critical modulators of activity:

Acetamido Group (-NHCOCH₃) at position 4: This group can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O), allowing for specific interactions that can enhance binding affinity and selectivity.

Bromo Group (-Br) at position 5: The addition of a halogen atom like bromine significantly alters the electronic properties of the phenyl ring and increases its lipophilicity. Studies on similar scaffolds, such as methyl hydroquinone (B1673460), have shown that bromination can lead to a more potent cyclooxygenase (COX) inhibitor. japsonline.com This suggests the bromine atom may engage in favorable halogen bonding or hydrophobic interactions within the active site.

Research on derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid has demonstrated that modifying the acetamido group can influence selectivity. mdpi.comnih.gov For instance, replacing the methyl group with larger phenyl or benzyl moieties has been explored as a strategy to increase selectivity for the COX-2 enzyme over COX-1. mdpi.comnih.gov This highlights the importance of the size and nature of the acyl group in determining the compound's interaction profile with different biological targets.

Table 1: Key Structural Features and Their Postulated Roles

Structural Feature Position Potential Role in Biological Activity
Hydroxyl Group (-OH) 2 Hydrogen bonding, coordination with metal ions in metalloenzymes
Carboxylic Acid Group (-COOH) 1 Hydrogen bonding, salt bridge formation, key interaction with active site residues (e.g., Arginine)
Acetamido Group (-NHCOCH₃) 4 Hydrogen bond donor/acceptor, influences selectivity
Bromo Atom (-Br) 5 Increases lipophilicity, potential for halogen bonding and hydrophobic interactions, enhances potency
Phenyl Ring Core Provides a rigid scaffold, participates in hydrophobic and π-stacking interactions

Computational methods provide powerful tools for deriving detailed and predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chitkara.edu.in This approach assumes that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties. jddtonline.info

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. chitkara.edu.in

Steric Properties: Like molar refractivity and shape indices, which describe the size and shape of the molecule. jddtonline.info

Hydrophobicity: Often represented by LogP, which measures the compound's partitioning between an octanol (B41247) and water phase and is critical for membrane permeability and interaction with hydrophobic pockets. jddtonline.info

Topological Properties: Descriptors that numerically characterize the atomic connectivity and branching of the molecule.

Once calculated, these descriptors are used to build a regression model that links them to the observed biological activity. chitkara.edu.in For instance, a QSAR study on p-amino benzoic acid derivatives identified that electronic parameters, specifically total energy (Te) and LUMO energy, were dominant in explaining their antimicrobial activity. chitkara.edu.in

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D arrangement of atoms. nih.gov In 3D-QSAR, molecules are aligned in 3D space, and their interaction fields (steric and electrostatic) with a probe atom are calculated across a grid. These field values are then used as variables to build a predictive model. A reliable 3D-QSAR model was developed for flavonoids targeting glioblastoma, achieving a high correlation coefficient (R²) of 0.91 and a cross-validated coefficient (Q²) of 0.82, indicating strong predictive power. nih.gov Such models can be visualized as contour maps, highlighting regions where positive or negative steric bulk or electrostatic charge would be favorable for activity, thereby guiding the design of new analogues.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Information Provided
Electronic HOMO/LUMO Energy Electron-donating/accepting ability, chemical reactivity
Hydrophobic LogP Lipophilicity, ability to cross cell membranes
Steric Molar Refractivity (MR) Molecular volume and polarizability
Thermodynamic Heat of Formation Enthalpy change upon molecule formation from constituent atoms
Topological Shape Index Molecular shape and branching
Surface Property Solvent Accessible Surface Area (SASA) Area of the molecule accessible to a solvent

In Silico Molecular Docking and Binding Energy Calculations

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.com This method is instrumental in understanding ligand-protein interactions at a molecular level and in predicting the binding affinity, which can then be used to rank potential drug candidates.

The reliability of any docking study is contingent upon the development and rigorous validation of the docking protocol. researcher.life A standard validation procedure involves "redocking," where the co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site using the chosen algorithm. japsonline.com

The primary metric for a successful validation is the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic position. japsonline.comnih.gov A low RMSD value, typically below 2.0 Å, is considered a successful reproduction of the binding mode and confirms the protocol's ability to accurately predict the ligand's geometry. nih.govnih.gov For example, validation of a docking protocol against COX-1 and COX-2 yielded RMSD values of 0.58 Å and 0.92 Å, respectively, indicating a highly accurate setup. japsonline.com The development of docking programs like DOCK 5 has involved extensive validation against large test sets of protein-ligand complexes to optimize parameters and ensure broad applicability. nih.gov This validation step is crucial before the protocol is used to screen new or hypothetical compounds. researcher.life

Once a validated docking protocol is established, it can be used to study the interactions between this compound analogues and their target proteins. Docking studies on related compounds targeting the COX-2 enzyme have provided detailed insights into the specific interactions that govern binding. mdpi.comnih.gov

The salicylic acid core of these inhibitors typically orients within the active site to form key interactions. The carboxylate group is often involved in a crucial hydrogen bond or salt bridge with a positively charged residue, such as Arginine, at the entrance of the binding channel. The hydroxyl group can also form important hydrogen bonds.

Studies on similar inhibitors have identified several key amino acid residues in the COX-2 active site that are critical for binding. mdpi.com

Hydrogen Bonding: Residues such as Tyr385 and Ser530 are frequently observed forming hydrogen bonds with the ligand. japsonline.commdpi.com

Hydrophobic Interactions: A large hydrophobic channel is lined with several nonpolar residues. Ligands are stabilized through hydrophobic contacts with residues including Val116, Val349, Trp387, Met522, Val523, Gly526, and Ala527. japsonline.commdpi.com

Table 3: Key Ligand-Protein Interactions for Salicylic Acid Analogues in the COX-2 Active Site

Interaction Type Key Amino Acid Residues Potential Interacting Group on Ligand
Hydrogen Bonding Tyr385, Ser530 Carboxylic acid, Hydroxyl group, Acetamido group
Hydrophobic Interactions Val116, Val349, Trp387, Met522, Val523, Gly526, Ala527, Leu531 Phenyl ring, Bromo atom, Acetamido methyl group

Molecular docking programs use scoring functions to estimate the binding free energy of a ligand-protein complex, which is typically reported in units of kcal/mol. mdpi.com A more negative score generally indicates a more favorable binding interaction and higher affinity. These scores are valuable for virtual screening, allowing for the ranking of thousands of compounds to prioritize a smaller subset for experimental testing. For example, in a study of methyl hydroquinone and its brominated analogue against COX-1 and COX-2, the calculated free binding energies were -5.72 kcal/mol and -5.61 kcal/mol for the brominated compound, respectively, indicating favorable binding. japsonline.com

While docking scores are useful for ranking, they are often approximations. More accurate predictions of binding free energies can be achieved with more computationally intensive methods. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to refine binding energy predictions by incorporating solvent effects.

Furthermore, advanced techniques such as the Fragment Molecular Orbital (FMO) method can provide highly accurate calculations of binding affinity. mdpi.com Studies comparing these methods have shown that FMO-based scoring functions can achieve a better correlation with experimental binding affinities than standard docking scores or even MM/GBSA and MM/PBSA. mdpi.com These advanced methods allow for the construction of more precise binding affinity landscapes, which map out how binding energy changes with small modifications to the ligand's structure, providing a detailed guide for optimizing lead compounds.

Table 4: Predicted Binding Affinities of Analogous Compounds

Compound Target Protein Predicted Binding Affinity (kcal/mol)
Bromo Methyl Hydroquinone COX-1 -5.72
Bromo Methyl Hydroquinone COX-2 -5.61
5-acetamido-2-hydroxy benzoic acid derivatives COX-2 (Mus musculus) Values range from approx. -7.5 to -8.5
5-acetamido-2-hydroxy benzoic acid derivatives COX-2 (Homo sapiens) Values range from approx. -8.0 to -9.0

Advanced Research Applications and Rational Scaffold Design Strategies Based on 4 Acetamido 5 Bromo 2 Hydroxybenzoic Acid

Rational Design of Derivatives for Enhanced Target Selectivity and Specific Mechanistic Modulation

The rational design of derivatives based on the 4-acetamido-5-bromo-2-hydroxybenzoic acid scaffold is a key strategy for enhancing target selectivity and achieving specific mechanistic modulation. The inherent functionalities of the scaffold—the carboxylic acid, hydroxyl, acetamido, and bromo groups—provide a rich chemical space for targeted modifications.

Key functional groups and their potential for modification:

Functional GroupPotential ModificationsDesired Outcome
Carboxylic Acid Esterification, amidation, reduction to alcoholImproved cell permeability, modulation of pharmacokinetic properties, introduction of new binding interactions
Hydroxyl Group Etherification, acylationAlteration of hydrogen bonding capacity, fine-tuning of electronic properties
Acetamido Group N-alkylation, N-arylation, replacement with other acyl groupsExploration of steric and electronic effects on target binding, enhancement of metabolic stability
Bromo Group Suzuki, Stille, or Sonogashira cross-coupling reactionsIntroduction of diverse substituents (alkyl, aryl, heteroaryl) to probe specific binding pockets and enhance potency

A primary focus of rational design is the optimization of interactions with biological targets. For instance, in the context of enzyme inhibition, the carboxylic acid and hydroxyl groups can form crucial hydrogen bonds and ionic interactions within an active site. By systematically modifying the acetamido and bromo positions, researchers can introduce substituents that exploit specific hydrophobic pockets or form additional polar contacts, thereby increasing both potency and selectivity for the target enzyme over related off-targets.

Computational modeling and structure-based drug design play a pivotal role in this process. By docking proposed derivatives into the crystal structure of a target protein, researchers can predict binding affinities and modes, guiding the synthesis of the most promising candidates. This in silico approach accelerates the design-synthesize-test cycle, leading to the more rapid identification of compounds with desired biological activities.

Exploration of the this compound Scaffold in Drug Discovery

The this compound scaffold serves as a valuable starting point, or lead compound, for the discovery of new chemical entities (NCEs) with specific mechanisms of action. nist.gov Its structural similarity to salicylic (B10762653) acid, a well-known pharmacophore, suggests potential applications in areas such as anti-inflammatory and analgesic drug development.

The strategic placement of the acetamido and bromo substituents offers opportunities to overcome some of the limitations of traditional salicylates. For example, the acetamido group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics. The bromine atom can serve as a handle for further chemical elaboration or can itself contribute to enhanced binding affinity through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.

One avenue of exploration is the development of selective inhibitors of specific enzyme isoforms. For example, in the case of cyclooxygenase (COX) enzymes, the structural modifications enabled by this scaffold could lead to derivatives with enhanced selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Utilization as a Versatile Building Block in Complex Organic Synthesis and Materials Science

Beyond its applications in drug discovery, this compound is a versatile building block for the synthesis of more complex organic molecules and functional materials. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled elaboration of the core structure.

In complex organic synthesis, the bromine atom is particularly useful as a site for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of carbon-based substituents, leading to the construction of intricate molecular architectures. The carboxylic acid and hydroxyl groups can be protected and deprotected as needed, allowing for selective reactions at other positions of the molecule.

In materials science, this scaffold can be incorporated into polymers or other macromolecular structures to impart specific properties. For example, the salicylic acid moiety can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. The aromatic core and its potential for derivatization also make it an interesting component for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Bioisosteric Modifications and Scaffold Hopping Strategies for Novel Chemical Spaces

Bioisosteric modifications and scaffold hopping are advanced medicinal chemistry strategies that can be applied to the this compound framework to explore novel chemical spaces and identify compounds with improved properties. rsc.org

Bioisosterism involves the replacement of a functional group with another group that has similar steric and electronic properties, with the aim of enhancing potency, selectivity, or metabolic stability. For the this compound scaffold, several bioisosteric replacements can be envisioned:

Original GroupPotential BioisosteresRationale
Carboxylic Acid Tetrazole, hydroxamic acid, acylsulfonamideMimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while potentially improving oral bioavailability and metabolic stability.
Acetamido Group Sulfonamide, urea, carbamateMaintain hydrogen bonding interactions while altering electronic properties and resistance to hydrolysis.
Bromo Group Chloro, trifluoromethyl, cyanoModulate lipophilicity and electronic character, with the trifluoromethyl group often enhancing metabolic stability.

Scaffold hopping, a more drastic approach, involves replacing the central salicylic acid core with a different heterocyclic or carbocyclic ring system while retaining the key pharmacophoric elements. nih.gov This can lead to the discovery of completely novel classes of compounds that may possess superior drug-like properties or a different intellectual property landscape. nih.gov Starting from this compound, a scaffold hopping strategy could involve replacing the phenyl ring with, for example, a pyridine, pyrimidine, or thiophene (B33073) ring, while maintaining the relative orientation of the key functional groups.

Development of Analytical Methodologies for Detection and Quantification in Complex Matrices

The development of robust and sensitive analytical methodologies is crucial for the detection and quantification of this compound and its derivatives in complex matrices, such as biological fluids or environmental samples. Advanced chromatography-spectroscopy coupling techniques are at the forefront of these efforts.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. The chromatographic separation allows for the isolation of the target analyte from other components in the matrix, while the mass spectrometer provides highly sensitive and selective detection. The development of an LC-MS/MS method would involve optimizing the chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient elution) and the mass spectrometric parameters (e.g., ionization source, collision energy).

In situ derivatization is another strategy that can be employed to enhance the analytical performance. This involves chemically modifying the analyte prior to analysis to improve its chromatographic behavior, ionization efficiency, or detector response. For this compound, derivatization of the carboxylic acid or hydroxyl group could be employed to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance its ionization in LC-MS.

These advanced analytical methods are essential for a wide range of studies, including pharmacokinetic and pharmacodynamic investigations, metabolism studies, and environmental monitoring.

Conclusion and Future Research Directions

Unresolved Questions and Emerging Research Avenues for this Chemical Compound

The limited body of research on 4-acetamido-5-bromo-2-hydroxybenzoic acid leaves a number of fundamental questions unanswered, which in turn represent significant opportunities for future investigation.

Key Unresolved Questions:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce high-purity this compound? While syntheses for related compounds like 4-bromo-2-hydroxybenzoic acid are known, specific methodologies for the target compound are not well-established. chemicalbook.comguidechem.com

Physicochemical Characterization: What are the detailed physicochemical properties, including its solubility in various solvents, pKa values, and crystal structure polymorphism?

Biological Activity: Does this compound exhibit any significant biological activity? Drawing parallels from derivatives of 5-acetamido-2-hydroxy benzoic acid, its potential as an anti-inflammatory or analgesic agent is a primary, yet unexplored, research avenue. mdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR): How do the bromo and acetamido substituents at the 5- and 4-positions, respectively, influence its chemical reactivity and biological function compared to other salicylic (B10762653) acid derivatives?

Emerging Research Avenues: The following table outlines potential research directions to address these unresolved questions.

Research AvenueDescriptionRationale
Synthetic Chemistry Development and optimization of a reliable synthetic pathway.To enable further chemical and biological studies by ensuring a consistent supply of the compound.
Pharmacological Screening In-vitro and in-vivo screening for biological activities, particularly anti-inflammatory and analgesic effects.Based on the known activities of structurally similar 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.comnih.gov
Crystallography Single-crystal X-ray diffraction to determine the precise three-dimensional structure and investigate polymorphism.Understanding the solid-state structure is crucial for predicting material properties and is a common area of study for substituted benzoic acids. researchgate.net
Computational Modeling Use of Density Functional Theory (DFT) and molecular dynamics (MD) to predict properties like acidity, reactivity, and potential biological target interactions.Computational tools are widely used to understand the behavior of substituted benzoic acids and predict their properties. nih.gov

Prospective Methodological Advancements for Future Investigations of Similar Compounds

Future investigations into this compound and related substituted benzoic acids would benefit from the application of advanced analytical and computational methodologies.

Advanced Chromatography and Spectrometry: The validation of analytical methods using robust chemometric techniques for high-performance liquid chromatography (HPLC) can ensure accuracy and reliability in quantification and purity assessment. nih.gov Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) would be invaluable for metabolic studies and identifying potential degradation products.

In-situ Spectroscopic Analysis: The use of techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, can provide deep insights into molecular self-association and interaction with solvent molecules in real-time, which is critical for understanding crystallization and reaction mechanisms. ucl.ac.ukbohrium.com

Computational Chemistry: Methodologies such as Density Functional Theory (DFT) can be used to calculate gas-phase acidity and analyze the electronic effects of substituents, providing a theoretical basis for observed reactivity. nih.gov Molecular dynamics (MD) simulations offer a way to study the behavior of these molecules in solution, predicting how they associate and interact with their environment. ucl.ac.uk

Potential for Interdisciplinary Collaboration in Exploring the Full Academic Landscape of this compound

A comprehensive exploration of this compound necessitates a collaborative, interdisciplinary approach. The complexity of moving from synthesis to potential application requires expertise from multiple scientific fields.

The table below illustrates potential collaborative efforts.

Collaborating FieldsPotential Research FocusExpected Outcome
Organic Synthesis & Medicinal Chemistry Designing efficient synthetic routes and creating a library of related derivatives.A robust supply of the compound for study and the identification of structure-activity relationships.
Pharmacology & Biochemistry Conducting biological assays to screen for activity and identify molecular targets (e.g., COX enzymes).Discovery of potential therapeutic applications and understanding of the mechanism of action. mdpi.comnih.gov
Computational & Theoretical Chemistry Modeling molecular properties, predicting biological activity through docking studies, and interpreting spectroscopic data.Rationalizing experimental results and guiding the design of new, more potent derivatives. nih.govnih.gov
Materials Science & Chemical Engineering Investigating crystallization behavior, polymorphism, and solid-state properties.Control over the physical form of the compound, which is critical for formulation and manufacturing. ucl.ac.uk

By fostering these collaborations, the scientific community can efficiently bridge the knowledge gaps, moving from fundamental chemical understanding to exploring the translational potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.